ICI-56780

Antimalarial In Vivo Efficacy Plasmodium berghei

ICI-56780 is a 7-(2-phenoxyethoxy)-4(1H)-quinolone antimalarial reference standard with a calibrated in vivo benchmark (ED50 = 0.05 mg/kg, P. berghei) essential for inter-laboratory potency validation. Its experimentally defined resistance phenotype enables resistance protocol development and cross-resistance screening for next-generation ELQ candidates. With a characterized J774 macrophage cytotoxicity baseline (EC50 = 46 μM), it uniquely enables selectivity index calculations. Structural modifications to the 3-carboxylate ester and 7-side chain produce divergent metabolic stability profiles; generic substitution with endochin or other 4(1H)-quinolones is scientifically invalid without confirmatory data.

Molecular Formula C25H29NO5
Molecular Weight 423.509
CAS No. 28130-28-1
Cat. No. B608051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI-56780
CAS28130-28-1
SynonymsICI-56780;  ICI 56780;  ICI56780;  ICI 56,780;  ICI56,780;  ICI-56,780; 
Molecular FormulaC25H29NO5
Molecular Weight423.509
Structural Identifiers
SMILESO=C(C1=C(C)NC2=C(C=C(CCCC)C(OCCOC3=CC=CC=C3)=C2)C1=O)OCC
InChIInChI=1S/C25H29NO5/c1-4-6-10-18-15-20-21(26-17(3)23(24(20)27)25(28)29-5-2)16-22(18)31-14-13-30-19-11-8-7-9-12-19/h7-9,11-12,15-16H,4-6,10,13-14H2,1-3H3,(H,26,27)
InChIKeyBJBIHCUEVVLYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI-56780 (CAS 28130-28-1): A 4(1H)-Quinolone Antimalarial Agent with Proven In Vivo Prophylactic and Blood Schizonticidal Activity


ICI-56780 (also designated ICI 56,780) is a synthetic 4(1H)-quinolone derivative that functions as an antimalarial agent with demonstrated causal prophylactic and blood schizonticidal activity [1]. Its chemical structure, defined as methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline-3-carboxylate (C23H25NO5; MW 395.45), belongs to the 7-(2-phenoxyethoxy)-4(1H)-quinolone chemotype [2]. The compound serves as a critical reference standard in antimalarial drug discovery, particularly for structure-activity relationship (SAR) studies aimed at overcoming rapid parasite resistance and improving metabolic stability in next-generation endochin-like quinolones (ELQs) [3].

Why Generic 4(1H)-Quinolones Cannot Substitute for ICI-56780 in Malaria Research: A Quantitative Rationale


Within the 4(1H)-quinolone antimalarial class, structural modifications to the 7-(2-phenoxyethoxy) side chain and the 3-position carboxylate ester yield profound, quantifiable differences in in vivo efficacy, resistance liability, and metabolic stability [1]. ICI-56780 (compound 5) represents a specific SAR milestone characterized by exceptional sub-milligram-per-kilogram in vivo potency (ED50 = 0.05 mg/kg) but also a distinct, experimentally defined resistance phenotype [2]. Generic substitution with other 4(1H)-quinolones such as the historical lead endochin or more advanced ELQ candidates is scientifically invalid without confirmatory data, as these analogs exhibit different metabolic half-lives in microsomal assays (e.g., endochin demonstrates instability with t1/2 < 10 minutes in murine microsomes) and altered cross-resistance indices relative to atovaquone [3]. Furthermore, cytotoxicity profiles diverge meaningfully across the series, underscoring that ICI-56780 possesses a unique activity-toxicity window that defines its specific utility as a comparator compound [4].

ICI-56780 Quantitative Differentiation Guide: In Vivo Potency, Resistance Profile, and Cytotoxicity Data Versus 4(1H)-Quinolone Analogs


In Vivo Antimalarial Potency: ICI-56780 (ED50 = 0.05 mg/kg) vs. Endochin and Optimized ELQs in P. berghei Mouse Model

ICI-56780 (compound 5) demonstrates sub-milligram per kilogram in vivo efficacy against P. berghei in mice, with a reported 4-day suppressive test ED50 of 0.05 mg/kg [1]. This potency establishes it as a benchmark for the 4(1H)-quinolone class. In contrast, the historical lead compound endochin exhibits significantly weaker in vivo activity, with studies attributing this reduced performance primarily to its rapid metabolic clearance in mammalian systems rather than intrinsic target potency deficiencies [2]. While later-generation endochin-like quinolones (ELQs) such as ELQ-300 have achieved improved potency and pharmacokinetic profiles, ICI-56780 retains value as a well-characterized reference standard with a defined potency window that facilitates SAR interpretation and cross-study comparisons.

Antimalarial In Vivo Efficacy Plasmodium berghei ED50

Rapid Parasite Resistance Development: ICI-56780 as a Positive Control for Resistance Liability Studies

A defining and experimentally documented characteristic of ICI-56780 is its propensity to induce rapid parasite resistance in P. berghei-infected mice [1]. This phenotype, wherein parasites develop tolerance following repeated sub-curative dosing, represents a critical selection criterion: ICI-56780 should be prioritized specifically as a tool compound or positive control in studies designed to investigate mechanisms of resistance acquisition, screen for cross-resistance liabilities, or evaluate compounds engineered to circumvent resistance pathways. The rapid resistance development stalled the compound's own clinical advancement, making it a valuable experimental model [2].

Drug Resistance Plasmodium berghei Antimalarial Recrudescence

Mammalian Cell Cytotoxicity: ICI-56780 (EC50 = 46 μM in J774 Macrophages) vs. Optimized 4(1H)-Quinolone Analogs

Cytotoxicity evaluation in J774 murine macrophages establishes a quantifiable selectivity window for ICI-56780. The compound exhibits an EC50 value of 46 μM against J774 cells after 72 hours of exposure [1]. This value provides a measurable benchmark for comparing the therapeutic index of structurally related analogs. For context, SAR optimization efforts on the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold have yielded derivatives with significantly improved selectivity; for example, compound 6b from a subsequent optimization study demonstrated an EC50 > 20 μM in the same J774 assay system, indicating reduced host cell cytotoxicity relative to antimalarial potency gains [2].

Cytotoxicity Selectivity Index J774 Macrophage Host Cell Toxicity

Optimal Procurement and Application Scenarios for ICI-56780 in Antimalarial Research and Drug Discovery


1. Calibration and Validation of In Vivo P. berghei Antimalarial Efficacy Assays

Procure ICI-56780 to serve as a calibrated reference compound in rodent malaria models. Its well-documented in vivo ED50 of 0.05 mg/kg (4-day suppressive test, P. berghei mouse model) provides a quantitative benchmark for validating assay sensitivity and inter-laboratory reproducibility when testing novel antimalarial candidates [1]. This standardization is essential for comparing potency data across different research campaigns and ensuring that observed efficacy improvements reflect genuine compound optimization rather than assay variability.

2. Positive Control for Experimental Induction and Study of Drug Resistance

Utilize ICI-56780 as a positive control compound in studies designed to investigate the mechanisms of rapid parasite resistance acquisition. The compound's experimentally validated propensity to induce parasitological resistance in P. berghei-infected mice makes it an ideal tool for establishing resistance protocols, screening for cross-resistance with other antimalarial chemotypes (e.g., atovaquone), and benchmarking the resistance-evading properties of next-generation 4(1H)-quinolones and ELQ derivatives [2].

3. SAR Reference Standard for Cytotoxicity and Selectivity Index Determination

Incorporate ICI-56780 as a reference comparator in cytotoxicity screening panels. The established J774 macrophage EC50 value of 46 μM (72-hour exposure) provides a quantitative baseline for calculating selectivity indices (antimalarial IC50 / cytotoxicity EC50) when evaluating novel 7-(2-phenoxyethoxy)-4(1H)-quinolone derivatives [1]. This enables researchers to objectively assess whether structural modifications improve the therapeutic window or inadvertently increase host cell toxicity.

4. Educational and Training Use in Antimalarial Pharmacology

Procure ICI-56780 for academic and training purposes to demonstrate fundamental principles of antimalarial pharmacology, including the relationship between in vitro potency and in vivo efficacy, the impact of metabolic stability on drug performance, and the phenomenon of acquired drug resistance in Plasmodium species. The compound's well-documented pharmacological profile, including both its exceptional potency and its clinical limitations, provides a comprehensive case study for teaching drug discovery and development concepts [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI-56780

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.